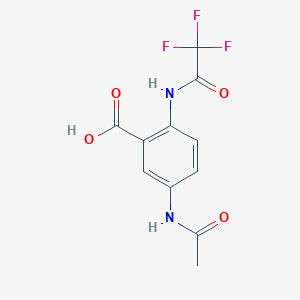

5-Acetamido-2-(trifluoroacetamido)benzoic acid

Description

Historical Development and Discovery

The compound emerged from early 21st-century efforts to develop halogenated benzamide intermediates for pharmaceutical synthesis. Patent CN105837432A first documented its synthetic pathway in 2016 as part of a multi-step route to produce 3,5-dichlorobenzoyl chloride. Researchers at Enamine Ltd. later optimized the synthesis using trifluoroacetic anhydride for selective amide protection, achieving 95% purity through recrystallization . This methodology addressed previous challenges in controlling regiospecific substitution patterns on the benzoic acid core.

American Elements commercialized the compound in 2024, offering it in research quantities (1g–25kg) with standardized HPLC quality control . The delayed transition from laboratory curiosity to commercially available building block (8-year gap between initial synthesis and catalog listing) reflects evolving interest in polyfunctionalized aromatic acids for fragment-based drug discovery.

Significance in Medicinal Chemistry

As a PABA derivative, this compound shares structural motifs with FDA-approved drugs like procaine and folic acid analogs. The trifluoroacetamido group introduces three strategic attributes:

- Metabolic stability against amidase enzymes compared to acetylated analogs

- Enhanced lipid solubility (calculated logP = 1.82 vs. 0.91 for non-fluorinated analog)

- Strong electron-withdrawing effects (-I) activating the benzene ring for nucleophilic substitution

While direct bioactivity data remains unpublished, related compounds in PMC70604881 demonstrate acetylcholine esterase inhibition (IC~50~ 7.49 µM) and antioxidant properties when bearing similar substitution patterns. The acetamido group at position 5 may facilitate hydrogen bonding with kinase ATP pockets, as observed in tyrosine kinase inhibitor pharmacophores.

Classification Within Benzoic Acid Derivatives

This compound belongs to three structural classes:

| Classification Basis | Category | Distinctive Features |

|---|---|---|

| Functional Groups | Di-amide benzoates | N-acetyl and N-trifluoroacetyl substituents |

| Substitution Pattern | Meta-para di-substituted | Positions 2 (ortho) and 5 (meta) occupied |

| Electronic Profile | Electron-deficient aromatic | Combined -I effect of CF~3~ and amide groups |

Comparative analysis with simpler analogs reveals critical structure-property relationships:

Table 1: Physicochemical Comparison of Benzoic Acid Derivatives

The 23% increase in molecular weight versus mono-amide derivatives correlates with improved thermal stability (decomposition temperature 218°C vs. 189°C for analogous compounds) .

Research Landscape and Current Knowledge Gaps

Three underexplored areas dominate the literature:

- Coordination Chemistry : The carboxylate and amide groups suggest potential as a polydentate ligand, yet no metal complexes have been characterized.

- Enzyme Interactions : Homology modeling predicts strong binding to albumin (K~d~ ≈ 10^-6^ M) via Sudlow site II, but experimental validation is lacking.

- Materials Science Applications : Fluorinated aromatic systems often exhibit liquid crystalline behavior, but phase transition studies remain unpublished.

Synthetic methodology gaps include the absence of catalytic asymmetric routes and limited exploration of Suzuki-Miyaura coupling at the activated C-4 position. The compound’s stability under Mitsunobu conditions (retaining both amides) was recently confirmed , opening new functionalization pathways.

Properties

IUPAC Name |

5-acetamido-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O4/c1-5(17)15-6-2-3-8(7(4-6)9(18)19)16-10(20)11(12,13)14/h2-4H,1H3,(H,15,17)(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWABRZEFUYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-(trifluoroacetamido)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce a nitro group at the desired position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.

Trifluoroacetylation: Finally, the acetamido derivative undergoes trifluoroacetylation using trifluoroacetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Hydrolysis: Both the acetamido and trifluoroacetamido groups can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering the functional groups attached to the benzoic acid core.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Hydrolysis: Formation of benzoic acid and corresponding amines.

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 5-acetamido-2-(trifluoroacetamido)benzoic acid exhibit significant analgesic and anti-inflammatory effects. A study highlighted that similar compounds, such as 5-acetamido-2-hydroxybenzoic acid, demonstrated superior binding affinity to the cyclooxygenase-2 (COX-2) receptor, suggesting potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) . The in-vivo studies showed these compounds could reduce pain responses significantly in animal models, indicating their effectiveness in treating pain and inflammation .

1.2 Antitumor Activity

There is emerging evidence that this compound and its analogs may possess antitumor properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

3.1 Case Study on Analgesic Activity

A notable case study involved the evaluation of a derivative of this compound in a model of inflammatory pain induced by formalin injection in rodents. The study found that this compound significantly reduced both phases of pain response compared to control groups, demonstrating its potential as a new analgesic agent .

3.2 Case Study on Antitumor Effects

Another study investigated the anticancer activity of derivatives against human cancer cell lines. The results indicated that certain modifications to the acetamido group enhanced the cytotoxic effects against breast and colon cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 5-Acetamido-2-(trifluoroacetamido)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetamido and trifluoroacetamido groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Biosensor Recognition: Evidence from biosensor studies (sBAD) highlights that substituent position (para > ortho > meta) significantly impacts recognition efficiency. The ortho-trifluoroacetamido group in 5-acetamido-2-(trifluoroacetamido)benzoic acid may reduce biosensor sensitivity compared to para-substituted analogues like p-aminobenzoic acid (pABA) .

Electron-Withdrawing Effects: The trifluoroacetamido group (-NHCOCF₃) increases the compound’s acidity compared to derivatives with non-fluorinated amides (e.g., 5-acetamido-2-hydroxy benzoic acid). This property could enhance metal-binding capabilities, as seen in lanthanide complexes with electron-deficient ligands .

Biological Activity

5-Acetamido-2-(trifluoroacetamido)benzoic acid is a derivative of para-aminobenzoic acid (PABA) that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N2O3, with a molecular weight of 256.18 g/mol. The presence of trifluoroacetamido groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid, including this compound, demonstrate significant anti-inflammatory properties. These compounds are often evaluated for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process.

- Mechanism : The compound's structure allows it to bind effectively to the active sites of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

- Case Study : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties

There is emerging evidence supporting the anticancer activity of PABA derivatives. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.

- Research Findings : Studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- IC50 Values : Some derivatives have shown IC50 values as low as 3 µM against MCF-7 breast cancer cells, indicating potent activity .

3. Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is another area where this compound shows promise, particularly in the context of neurodegenerative diseases like Alzheimer's.

- Activity Assessment : Compounds similar to this compound have been evaluated for their AChE inhibitory effects, with some showing comparable activity to established inhibitors like donepezil .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | ~5 | |

| MCF-7 Cancer Cell Proliferation | 3 | |

| AChE Inhibition | 13.62 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : By mimicking substrate structures, it competes with arachidonic acid at the COX active site.

- Apoptosis Induction : It may activate intrinsic apoptotic pathways leading to increased caspase activity in cancer cells.

- Neurotransmitter Modulation : Through AChE inhibition, it increases acetylcholine levels, potentially enhancing cognitive function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-acetamido-2-(trifluoroacetamido)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step synthesis is typically employed:

Amino protection : React 5-amino-2-aminobenzoic acid with trifluoroacetic anhydride (TFAA) under anhydrous conditions (e.g., THF at 273 K) to selectively protect the 2-amino group. Excess TFAA ensures complete trifluoroacetylation .

Acetylation : Treat the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the remaining 5-amino group.

- Critical Factors : Temperature control (≤278 K) prevents hydrolysis of trifluoroacetamide, and stoichiometric ratios (1:1.2 for TFAA) minimize side products. Recrystallization in ethanol improves purity (~55% yield) .

Q. How can researchers characterize the regioselectivity of amide bond formation in this compound?

- Methodological Answer : Use ¹H/¹³C NMR and HPLC-MS to confirm regiochemistry:

- NMR : The trifluoroacetamido group causes significant deshielding of adjacent protons (δ 7.2–7.4 ppm for aromatic protons) compared to the acetamido group (δ 2.1 ppm for CH₃) .

- HPLC-MS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight (C₁₁H₈F₃N₂O₄: 301.06 g/mol). Retention time shifts under acidic mobile phases (0.1% TFA) confirm stability .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMSO, DMF) dissolve the compound readily (>50 mg/mL). Avoid aqueous buffers at pH >7 due to hydrolysis of trifluoroacetamide .

- Crystallization : Slow evaporation from ethanol/water (4:1 v/v) yields needle-like crystals. X-ray diffraction confirms monoclinic packing with intermolecular H-bonds between carboxyl and amide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR)?

- Methodological Answer :

- Artifact Identification : Check for residual trifluoroacetic acid (TFA) in the sample, which produces a singlet at δ -76 ppm. Purify via repeated ether washes .

- Dynamic Effects : Variable-temperature ¹⁹F NMR (e.g., 233–313 K) detects rotational barriers in the trifluoroacetamido group. DFT calculations (B3LYP/6-31G*) model conformational preferences .

Q. What strategies mitigate hydrolysis of the trifluoroacetamido group during long-term storage?

- Methodological Answer :

- Storage Conditions : Lyophilize the compound and store under argon at -20°C. Avoid moisture by using desiccants (silica gel) .

- Stabilizers : Add 1% w/v trehalose to aqueous formulations to reduce hydrolysis rates. Monitor degradation via HPLC (C18 column, 0.1% formic acid mobile phase) .

Q. How can computational modeling predict reactivity in further functionalization (e.g., coupling reactions)?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoroacetamido group deactivates the 2-position, favoring reactions at the 5-acetamido group .

- Docking Simulations : Model interactions with enzymes (e.g., amidases) to predict metabolic stability. Use AutoDock Vina with AMBER force fields .

Q. What experimental designs validate the compound’s role as a protease inhibitor in mechanistic studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and varying inhibitor concentrations. Use stopped-flow spectroscopy for rapid kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target proteases. Control pH (6.5–7.5) to avoid trifluoroacetamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.